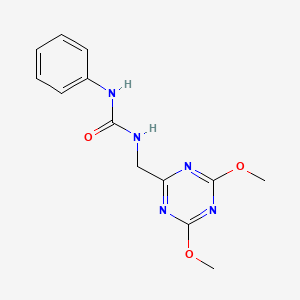

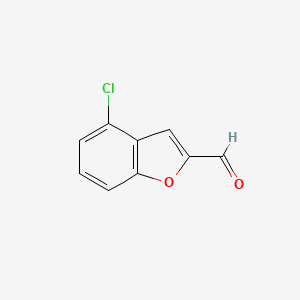

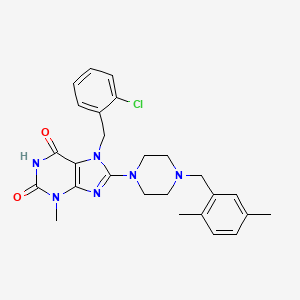

1-((4,6-ジメトキシ-1,3,5-トリアジン-2-イル)メチル)-3-フェニル尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride” (DMTMM) is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It plays a role in the formation of various heterocyclic compounds and has shown potential in various fields, including antiviral and anticancer applications.

Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 4,6-bis(benzyloxy)-1,3,5-triazin-2-ylamine, indicates variations in the planarity of phenyl rings and triazine rings, suggesting a complex structural configuration.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, coupling, and condensation, leading to the formation of amides, esters, and other derivatives .

Physical and Chemical Properties Analysis

The physical properties of similar triazine compounds are influenced by factors such as hydrogen bonding and the presence of different functional groups, which affect their crystalline structure and stability. The compound’s chemical properties are characterized by its reactivity towards other chemical agents, which is influenced by its molecular structure.

科学的研究の応用

- DMTMMは、食品包装用のカルボキシメチルセルロース(CMC)フィルムの開発における架橋剤として使用されてきました 。これらのフィルムは、水分吸収、水蒸気透過性、水溶解性が向上しています。さらに、良好な生分解性と耐油性を示します。最適な配合には、DMTMMを5重量%、グリセロールを50重量%含み、良好な機械的特性が得られます。

- DMTMMは、溶液中および固相ペプチド合成におけるカルボン酸の活性化剤として機能します 。その使用により、ペプチド結合形成が促進され、効率的なペプチドカップリング反応が可能になります。

- 生体材料の分野では、DMTMMはポリアミドアミンデンドリマー(PAMAM)とともに、皮膚由来ウシコラーゲンの熱安定化のための架橋剤として研究されています 。この用途により、コラーゲンの安定性と構造的完全性が向上します。

- 研究者らは、DMTMMをエナンチオ分離エンハンサーとして用いる高分解能キラル誘導体化-LC法を開発し、D型およびL型アミノ酸を定量化しました 。この技術は、アミノ酸の鏡像異性体を区別するのに役立ちます。

- DMTMMは、バイオベースのUV遮蔽フィルムの製造に可能性を秘めています。 魚廃棄物由来ゼラチンとカーボンナノドットと組み合わせることで、持続可能で保護的な材料の開発に貢献します .

カルボキシメチルセルロースフィルムの架橋剤

カルボン酸の活性化

皮膚由来ウシコラーゲンの熱安定化

アミノ酸分析におけるエナンチオ分離エンハンサー

バイオベースUV遮蔽フィルム

作用機序

Target of Action

Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are known to be used as condensing agents in peptide synthesis . They facilitate the formation of amide bonds between carboxylic acids and amines .

Mode of Action

The compound interacts with its targets (carboxylic acids and amines) to form amide bonds . This is achieved through a condensation reaction, which is a chemical reaction where two molecules combine to form a larger molecule, with the loss of a smaller molecule in the process .

Biochemical Pathways

The compound’s action affects the biochemical pathway of peptide synthesis. It facilitates the formation of amide bonds, which are crucial in the creation of peptides . The downstream effects of this action would be the successful synthesis of the desired peptide.

Pharmacokinetics

It’s worth noting that the by-product of the reaction with dmtmm, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (ho-mdt), is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound and its by-products might have good bioavailability.

Result of Action

The result of the compound’s action is the formation of amide bonds, leading to the synthesis of peptides . This is a crucial step in peptide synthesis, and the compound’s ability to facilitate this reaction makes it valuable in this field.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions with DMTMM can proceed under atmospheric conditions without drying of the solvent . Furthermore, readily removable and solubilizing solvents, including water, can be used in reactions with DMTMM, and no drying requirements are needed for the reaction solvents . This suggests that the compound’s action is quite robust and can be carried out in a variety of environmental conditions.

Safety and Hazards

特性

IUPAC Name |

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-20-12-16-10(17-13(18-12)21-2)8-14-11(19)15-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMQPPIRIFZNNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2433700.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2433715.png)

![2-Methyl-6-[3-(propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-imine](/img/structure/B2433717.png)

![7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2433719.png)